molecular formula C9H6ClF3N4 B1521706 5-(chloromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole CAS No. 1094265-93-6

5-(chloromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole

Cat. No. B1521706
M. Wt: 262.62 g/mol
InChI Key: BGMCBLPBPUTNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .


Synthesis Analysis

Trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent . It has been used as a trifluoromethyl radical precursor .


Chemical Reactions Analysis

Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .

Scientific Research Applications

1. Environmental and Occupational Toxicology

  • The toxicokinetics of trichloroethylene and tetrachloroethylene were studied in humans at low exposure levels (1 ppm), showing qualitative consistency with previous studies but suggesting possible quantitative differences in toxicokinetic parameters. This study highlights the importance of understanding the behavior of chlorinated solvents in the body to assess their risks and safe levels of exposure (Chiu et al., 2007).

2. Public Health Implications

  • A study on the effects of postnatal exposure to chlorinated dioxins and related chemicals on thyroid hormone status in Japanese breast-fed infants revealed significant correlations between chemical exposure and levels of thyroid hormones, suggesting potential public health concerns (Nagayama et al., 1998).

3. Environmental Chemistry and Indoor Pollution

  • Analysis of polyhalogenated compounds (PHCs) such as brominated flame retardants in indoor air and dust samples from modern homes in Japan indicated significant exposure to these compounds, emphasizing the need for monitoring and understanding the impact of flame retardants and related chemicals in indoor environments (Takigami et al., 2009).

4. Carcinogenicity and Occupational Health

  • Research examining serum levels of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in New Zealand pesticide applicators exposed to 2,4,5-T, a phenoxyherbicide, aimed to clarify the risk of cancer and birth defects among these workers. The study found that brief exposures to phenoxyherbicides reported in other countries were unlikely to be attributable to TCDD contamination, suggesting a need for further research on prolonged exposure risks (Smith et al., 1992).

properties

IUPAC Name

5-(chloromethyl)-1-[4-(trifluoromethyl)phenyl]tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N4/c10-5-8-14-15-16-17(8)7-3-1-6(2-4-7)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMCBLPBPUTNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C(=NN=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole
Reactant of Route 2
5-(chloromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole
Reactant of Route 3
5-(chloromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole

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